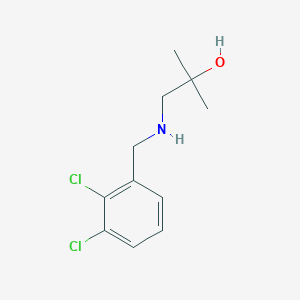

1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol

Description

1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is an organic compound characterized by the presence of a dichlorobenzyl group attached to an amino alcohol structure

Properties

Molecular Formula |

C11H15Cl2NO |

|---|---|

Molecular Weight |

248.15 g/mol |

IUPAC Name |

1-[(2,3-dichlorophenyl)methylamino]-2-methylpropan-2-ol |

InChI |

InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3 |

InChI Key |

IBMMWTRZWKRPDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNCC1=C(C(=CC=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

- Solvent: Anhydrous ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps typically include distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the dichlorobenzyl group, typically using hydrogenation with a palladium catalyst.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Acyl chlorides or alkyl halides in the presence of a base

Major Products:

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of simpler amines or alcohols

Substitution: Formation of amides or secondary amines

Scientific Research Applications

1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol involves its interaction with biological targets such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

- 1-((2,4-Dichlorobenzyl)amino)-2-methylpropan-2-ol

- 1-((2,3-Dichlorophenyl)amino)-2-methylpropan-2-ol

Comparison:

- Structural Differences: The position of the chlorine atoms on the benzyl ring can significantly affect the compound’s reactivity and biological activity.

- Unique Properties: 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is a compound that has garnered attention for its potential biological activity, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H15Cl2NO |

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | 1-[(2,3-dichlorophenyl)methylamino]-2-methylpropan-2-ol |

| InChI | InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-4-3-5-9(12)10(8)13/h3-5,14-15H,6-7H2,1-2H3 |

| Canonical SMILES | CC(C)(CNCC1=C(C(=CC=C1)Cl)Cl)O |

The biological activity of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of the dichlorobenzyl group enhances the compound's binding affinity, which may lead to the inhibition or modulation of enzymatic activities. This mechanism is crucial for its potential therapeutic applications in treating infections and other diseases.

Antimicrobial Properties

Research has indicated that 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. For instance:

- Bacterial Activity : The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It showed inhibitory effects on common pathogenic fungi.

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal assessed the antibacterial effects of various concentrations of 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.

- Antifungal Assessment : Another research effort focused on its antifungal properties against Candida albicans. The compound exhibited significant antifungal activity with an MIC of 20 µg/mL, suggesting potential use in treating fungal infections.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substitution patterns significantly affect biological activity. For example:

| Compound Name | Antimicrobial Activity |

|---|---|

| 1-((2,3-Dichlorobenzyl)amino)-2-methylpropan-2-ol | High |

| 1-((2,4-Dichlorobenzyl)amino)-2-methylpropan-2-ol | Moderate |

| 1-(3-Chloro-5-methylphenyl)amino)-2-methylpropan-2-ol | Low |

This table illustrates that the specific position of chlorine atoms on the benzyl ring can influence the reactivity and biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.